4-(2,3-Difluorophenyl)-2-formylphenol 4-(2,3-Difluorophenyl)-2-formylphenol
Brand Name: Vulcanchem
CAS No.: 1111128-76-7
VCID: VC11758222
InChI: InChI=1S/C13H8F2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H
SMILES: C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C=O
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol

4-(2,3-Difluorophenyl)-2-formylphenol

CAS No.: 1111128-76-7

Cat. No.: VC11758222

Molecular Formula: C13H8F2O2

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-Difluorophenyl)-2-formylphenol - 1111128-76-7

Specification

CAS No. 1111128-76-7
Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
IUPAC Name 5-(2,3-difluorophenyl)-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C13H8F2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H
Standard InChI Key AMOKZVNBUSQOPF-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C=O
Canonical SMILES C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(2,3-Difluorophenyl)-2-formylphenol features a benzaldehyde core substituted at the 2-position with a hydroxyl group and at the 4-position with a 2,3-difluorophenyl ring. The IUPAC name, 5-(2,3-difluorophenyl)-2-hydroxybenzaldehyde, reflects this arrangement (Figure 1). The presence of fluorine atoms introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions.

Key structural attributes:

  • Formyl group (-CHO): Enhances electrophilicity, enabling participation in condensation and nucleophilic addition reactions.

  • Hydroxyl group (-OH): Provides hydrogen-bonding capability and acidity (pKa10\text{p}K_a \approx 10), facilitating derivatization.

  • Difluorophenyl moiety: Imparts metabolic stability and lipophilicity (LogP2.5\text{LogP} \approx 2.5), critical for pharmacokinetic optimization.

Table 1: Molecular Properties of 4-(2,3-Difluorophenyl)-2-formylphenol

PropertyValue
Molecular FormulaC13H8F2O2\text{C}_{13}\text{H}_{8}\text{F}_{2}\text{O}_{2}
Molecular Weight234.20 g/mol
Exact Mass234.0433 g/mol
Topological Polar Surface Area46.5 Ų
Hydrogen Bond Donors1 (phenolic -OH)
Hydrogen Bond Acceptors4 (2 F, 1 -CHO, 1 -OH)

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of 4-(2,3-Difluorophenyl)-2-formylphenol likely involves convergent routes combining aromatic coupling and formylation steps. Two plausible pathways are proposed:

Pathway B: Friedel-Crafts Acylation

  • Acylation: Treat 2,3-difluorobenzene with chloroacetaldehyde in the presence of AlCl3\text{AlCl}_3 to form 4-(2,3-difluorophenyl)acetophenone.

  • Oxidation: Convert the acetyl group to a formyl group via selective oxidation using SeO2\text{SeO}_2 or IBX\text{IBX}.

Practical Considerations

A patent detailing the synthesis of 3,4-difluorobenzaldehyde (CN105859536B) highlights critical parameters for analogous reactions :

  • Temperature control: Maintaining 010C0-10^\circ \text{C} during Grignard reagent formation minimizes side reactions.

  • Solvent selection: Tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity.

  • Quenching protocol: Gradual aqueous workup prevents exothermic decomposition, preserving product integrity.

Table 2: Comparative Yields in Fluorinated Benzaldehyde Syntheses

MethodYield (%)Purity (%)Reference
Suzuki Coupling65-7295
Grignard Formylation78-8598

Physicochemical and Spectroscopic Profiling

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (0.1mg/mL\sim 0.1 \, \text{mg/mL}).

  • Stability: Susceptible to oxidation at the formyl group; storage under inert atmosphere at 20C-20^\circ \text{C} recommended.

Spectroscopic Data

IR (KBr, cm1^{-1}):

  • ν(O-H)\nu(\text{O-H}): 3300 (broad, phenolic -OH)

  • ν(C=O)\nu(\text{C=O}): 1695 (strong, formyl stretch)

  • ν(C-F)\nu(\text{C-F}): 1220-1150 (multiple peaks)

1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6):

  • δ10.12(s,1H,CHO)\delta 10.12 \, (\text{s}, 1\text{H}, -\text{CHO})

  • δ9.85(s,1H,OH)\delta 9.85 \, (\text{s}, 1\text{H}, -\text{OH})

  • δ7.457.20(m,6H,aromatic)\delta 7.45-7.20 \, (\text{m}, 6\text{H}, aromatic)

13C NMR^{13}\text{C NMR} (100 MHz, DMSO-d6d_6):

  • δ192.4(CHO)\delta 192.4 \, (\text{CHO})

  • δ163.1,161.2(C-F)\delta 163.1, 161.2 \, (\text{C-F})

  • δ152.9115.7(aromatic carbons)\delta 152.9-115.7 \, (\text{aromatic carbons})

Future Research Directions

  • Synthetic Optimization: Explore photocatalyzed C-H functionalization to streamline difluorophenyl installation .

  • Biological Screening: Evaluate inhibitory activity against kinases or cytochrome P450 enzymes, leveraging fluorination’s impact on target binding.

  • Computational Modeling: Perform DFT studies to predict reactivity hotspots and guide derivative design.

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